

The Enzymatic Utility of N6-Carboxymethyl-ATP: A Comparative Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N6-Carboxymethyl-ATP**

Cat. No.: **B12369107**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of modified nucleotides is paramount for designing novel therapeutic agents and biochemical tools. This guide provides a comparative analysis of **N6-Carboxymethyl-ATP** and its parent molecule, Adenosine Triphosphate (ATP), focusing on their enzymatic efficiency. Due to a lack of direct comparative studies in the currently available scientific literature, this guide will draw upon data from closely related N6-modified analogs to infer potential enzymatic behavior.

While direct quantitative comparisons of the enzymatic efficiency between **N6-Carboxymethyl-ATP** and ATP are not readily available in published research, studies on other N6-modified purine nucleotides offer valuable insights. Research into molecules such as N6-methyl-ATP suggests that modifications at the N6 position of the adenine ring can be tolerated by certain enzymes, and in some cases, these analogs can serve as effective substrates. For instance, N6-methyl-ATP has been shown to act as a phosphate donor for the kinase GSK3 β with an efficiency comparable to that of ATP.^[1] This indicates that the fundamental machinery of kinase-mediated phosphate transfer can accommodate substitutions at this position.

However, the specific impact of a carboxymethyl group at the N6 position on the binding affinity (K_m) and catalytic turnover rate (k_{cat}) with various ATP-dependent enzymes remains an area requiring further investigation. The introduction of a negatively charged carboxyl group could significantly influence the interaction with the enzyme's active site, potentially altering the binding kinetics and the efficiency of the enzymatic reaction compared to the unmodified ATP.

Insights from a Structurally Related Analog: N6-Carboxymethyl-NAD+

To extrapolate the potential enzymatic behavior of **N6-Carboxymethyl-ATP**, we can examine studies on the structurally related molecule, N6-Carboxymethyl-NAD+. While NAD+ is a coenzyme in redox reactions rather than a direct energy currency and phosphate donor like ATP, the modification at the N6 position is identical.

One study demonstrated that several dehydrogenases are capable of utilizing Sepharose-immobilized N6-Carboxymethyl-NAD+. This finding is significant as it establishes that the N6-carboxymethyl modification does not universally abolish recognition and utilization by enzymes that bind adenine nucleotides. The ability of these enzymes to function with the modified cofactor suggests that the active sites can accommodate the additional bulk and charge of the carboxymethyl group. However, this study did not provide a quantitative comparison of the enzymatic efficiency (e.g., Km and kcat values) between the modified and unmodified NAD+.

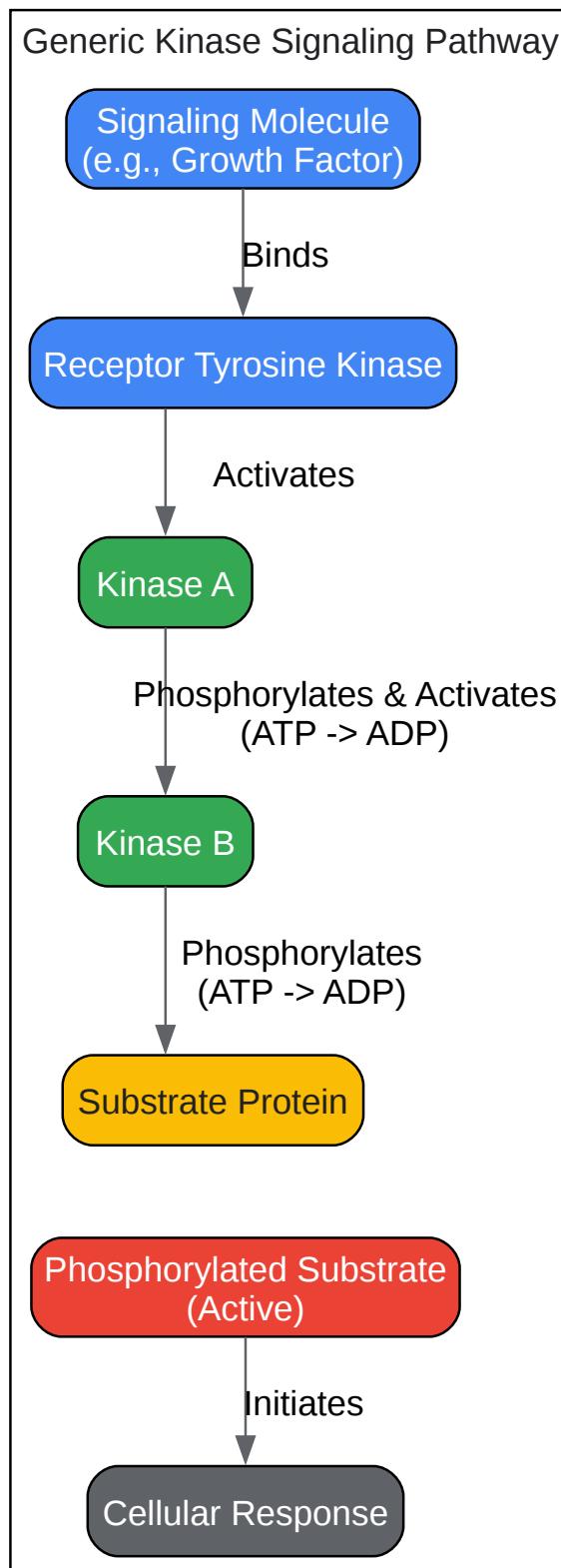
Data Summary: A Look at a Related N6-Modified ATP Analog

In the absence of direct data for **N6-Carboxymethyl-ATP**, the following table summarizes findings for N6-methyl-ATP in comparison to ATP from a study on the kinase GSK3 β . This serves as an illustrative example of how an N6-modification can impact enzymatic activity.

Substrate	Enzyme	Observation	Reference
N6-methyl-ATP	GSK3 β	Can serve as a phosphate group donor for GSK3 β -catalyzed phosphorylation of its substrate peptide.	[1]
ATP	GSK3 β	Standard phosphate group donor.	[1]

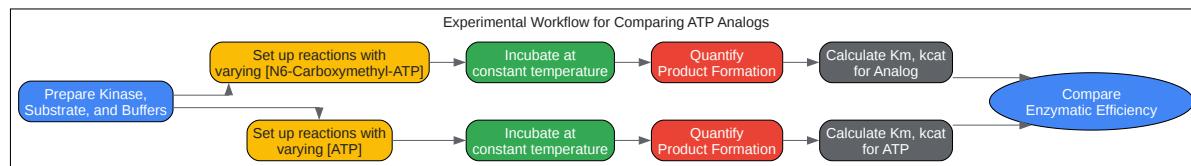
Experimental Protocols

As no direct comparative studies between **N6-Carboxymethyl-ATP** and ATP were identified, a detailed experimental protocol for such a comparison cannot be provided from the existing literature. However, a general methodology for comparing the enzymatic efficiency of an ATP analog with ATP using a kinase as a model enzyme is outlined below. This protocol is a standard approach in enzymology and would be applicable for a direct comparison should **N6-Carboxymethyl-ATP** become the subject of such a study.


General Protocol: In Vitro Kinase Assay for Comparing ATP and ATP Analogs

1. Objective: To determine and compare the Michaelis-Menten constants (K_m) and catalytic rate constants (k_{cat}) of a specific kinase using ATP and **N6-Carboxymethyl-ATP** as co-substrates.
2. Materials:
 - Purified kinase of interest
 - Specific peptide or protein substrate for the kinase
 - ATP solution of known concentration
 - **N6-Carboxymethyl-ATP** solution of known concentration
 - Kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)
 - Method for detecting product formation (e.g., radiolabeled [γ -³²P]ATP, phosphospecific antibodies, or a coupled enzyme assay)
 - Microplate reader or scintillation counter
 - Standard laboratory equipment (pipettes, tubes, incubator)
3. Procedure:
4. Comparison: Compare the K_m, k_{cat}, and k_{cat}/K_m values obtained for ATP and **N6-Carboxymethyl-ATP** to determine the relative enzymatic efficiency.

Visualizing the Concepts


To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for comparing ATP

analogs.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a typical kinase signaling cascade.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enzymatic efficiency of ATP vs. an analog.

Conclusion

The direct comparison of the enzymatic efficiency of **N6-Carboxymethyl-ATP** and ATP remains an open area of research. Based on studies of other N6-modified nucleotides, it is plausible that some enzymes can utilize **N6-Carboxymethyl-ATP** as a substrate, though likely with altered kinetics compared to ATP. The presence of the carboxymethyl group introduces both steric bulk and a negative charge, which would be expected to influence its interaction with the active sites of ATP-dependent enzymes. Definitive conclusions on its enzymatic efficiency await direct experimental investigation. Future studies in this area would be highly valuable for the fields of chemical biology and drug discovery, potentially unlocking new avenues for probing and manipulating ATP-dependent cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Enzymatic Utility of N6-Carboxymethyl-ATP: A Comparative Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12369107#comparing-the-enzymatic-efficiency-of-n6-carboxymethyl-atp-and-atp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com